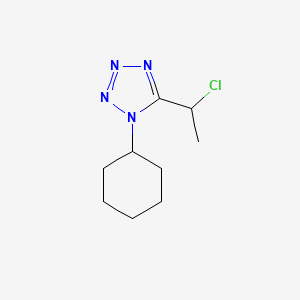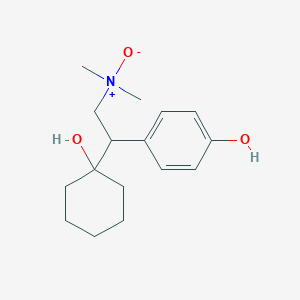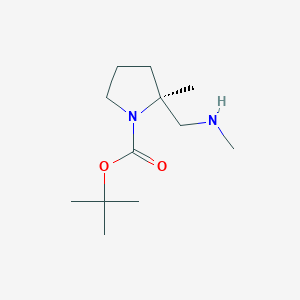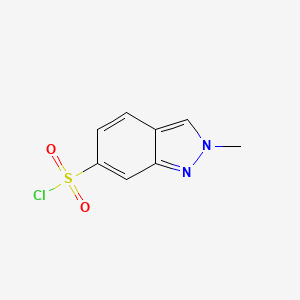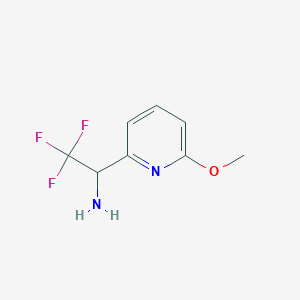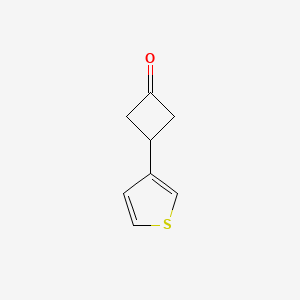
3-(噻吩-3-基)环丁烷-1-酮
描述
3-(Thiophen-3-yl)cyclobutan-1-one is a cyclic organic compound that belongs to the class of heterocyclic compounds. It is characterized by a cyclobutanone ring fused to a thiophene ring at the third position. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.
科学研究应用
3-(Thiophen-3-yl)cyclobutan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors
作用机制
Target of Action
Related compounds with a thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s worth noting that thiophene derivatives are known to interact with various targets, leading to a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Related compounds with a thiophene ring system have been shown to exhibit a variety of pharmacological properties, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the synthesis of related compounds often uses environmentally-friendly solvents .
生化分析
Biochemical Properties
3-(Thiophen-3-yl)cyclobutan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including 3-(Thiophen-3-yl)cyclobutan-1-one, have been shown to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer properties
Cellular Effects
3-(Thiophen-3-yl)cyclobutan-1-one influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to exhibit anti-inflammatory and hypoglycemic effects in adult zebrafish, indicating their potential impact on cellular processes . These effects are mediated through interactions with specific cellular targets, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of 3-(Thiophen-3-yl)cyclobutan-1-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiophene derivatives have been shown to interact with enzymes such as COX-1 and TRPA1 channels, leading to their inhibition and subsequent therapeutic effects
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Thiophen-3-yl)cyclobutan-1-one can change over time. The compound’s stability, degradation, and long-term effects on cellular function are critical factors to consider. Thiophene derivatives have been shown to exhibit stable pharmacokinetic properties, making them suitable for long-term studies
Dosage Effects in Animal Models
The effects of 3-(Thiophen-3-yl)cyclobutan-1-one vary with different dosages in animal models. Studies have shown that thiophene derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
3-(Thiophen-3-yl)cyclobutan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Thiophene derivatives have been shown to undergo metabolic transformations, leading to the formation of active metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-3-yl)cyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives . Another method involves the Paal-Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .
Industrial Production Methods
Industrial production of 3-(Thiophen-3-yl)cyclobutan-1-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above, with adjustments for scalability and efficiency .
化学反应分析
Types of Reactions
3-(Thiophen-3-yl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring .
相似化合物的比较
Similar Compounds
Thiophene: A five-membered heteroaromatic compound containing a sulfur atom.
Cyclobutanone: A four-membered cyclic ketone.
Thiophene derivatives: Compounds with various substituents on the thiophene ring, such as 2,5-dimethylthiophene and 3-methylthiophene
Uniqueness
3-(Thiophen-3-yl)cyclobutan-1-one is unique due to its fused ring structure, combining the properties of both thiophene and cyclobutanone. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research fields .
属性
IUPAC Name |
3-thiophen-3-ylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-8-3-7(4-8)6-1-2-10-5-6/h1-2,5,7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXZJXDCCKTVDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


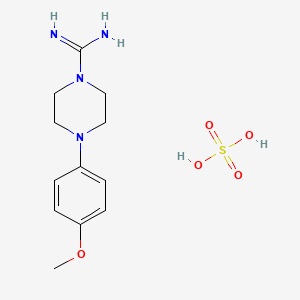

![8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1457394.png)
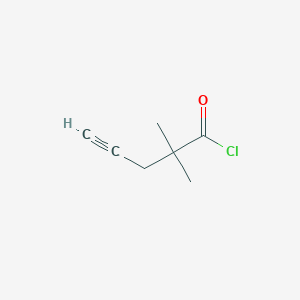
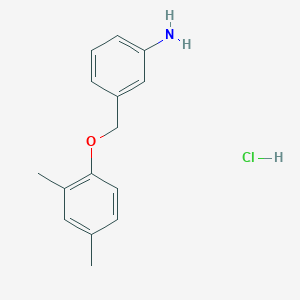
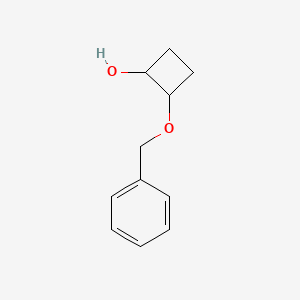
![6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1457404.png)
